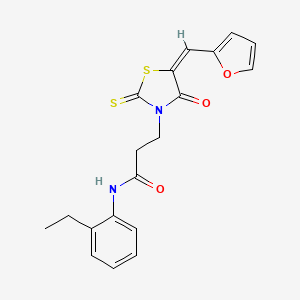

(E)-N-(2-ethylphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a furan ring, which is a heterocyclic compound with a five-membered ring structure composed of four carbon atoms and one oxygen atom . Furan is a colorless, volatile, and somewhat toxic liquid . It also contains a thiazolidine ring, which is a heterocyclic compound with a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms.

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the furan and thiazolidine rings. Furan compounds are known to undergo a variety of reactions, including polymerization and other transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan ring could contribute to its volatility and toxicity .

Scientific Research Applications

Antimicrobial and Antifungal Properties

The compound, a variant of 4-thiazolidinones, has been reported to exhibit promising antimicrobial and antifungal activities. Specific derivatives of the compound, especially those incorporating furan and thiazolidinone moieties, have been tested against various bacterial and fungal strains, demonstrating significant biological activity. For instance, some compounds have shown excellent antibacterial and antifungal activities, comparable to standard drugs in certain cases. These activities are attributed to the structural framework of the compound, which seems to play a crucial role in its antimicrobial effectiveness (Patel & Shaikh, 2010), (Zala, Dave, & Undavia, 2015).

Anticancer Properties

This chemical structure has been extensively studied for its potential anticancer properties. Variants of the compound have demonstrated the ability to inhibit tumor growth and angiogenesis effectively. Specifically, some derivatives have shown potent anticancer activity against various cancer cell lines, including leukemia cells. The furan moiety, coupled with the thiazolidinone structure, seems to be instrumental in exerting cytotoxic effects on cancer cells, inducing apoptosis, and inhibiting cell proliferation. The specific structural attributes, such as the presence of electron-donating groups, have been identified as key factors contributing to the compound's anticancer properties (Chandrappa et al., 2010), (Chandrappa et al., 2009).

Anti-Inflammatory and Antioxidant Properties

In addition to its antimicrobial and anticancer activities, the compound has shown promising results in anti-inflammatory and antioxidant studies. Certain derivatives have exhibited significant anti-inflammatory activity, comparable to established anti-inflammatory drugs in the market. This suggests the potential utility of the compound in treating inflammatory conditions. The antioxidant properties of certain derivatives have also been highlighted, with some compounds showing higher antioxidant activity than known antioxidants like ascorbic acid. These findings open up possibilities for the compound's application in managing oxidative stress-related conditions (Sunder & Maleraju, 2013), (Tumosienė et al., 2020).

Safety and Hazards

Properties

IUPAC Name |

N-(2-ethylphenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S2/c1-2-13-6-3-4-8-15(13)20-17(22)9-10-21-18(23)16(26-19(21)25)12-14-7-5-11-24-14/h3-8,11-12H,2,9-10H2,1H3,(H,20,22)/b16-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZOPWCKRAURFKS-FOWTUZBSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC=C1NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Spiro[2.4]heptan-7-ylacetic acid](/img/structure/B2613474.png)

![[2-(Trifluoromethyl)pyridin-3-yl]methanesulfonyl chloride](/img/structure/B2613479.png)

![5-Methyl-3-[(4-methylpyrazol-1-yl)methyl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B2613486.png)

![6-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2613491.png)